Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound with a molecular formula of C26H28N2O3 and a molecular weight of 416.512 Da . This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse applications in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s quinoline core is known for its biological activity, making it a valuable tool in the study of biological processes and the development of new pharmaceuticals.
Medicine: Quinoline derivatives have been investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, quinoline derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
Ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family, known for its diverse chemical reactivity and biological activity.
Indole derivatives: Compounds with a similar heterocyclic structure, known for their wide range of biological activities
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(3-benzoyl-6-ethylquinolin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-3-18-10-11-23-21(16-18)24(28-14-12-20(13-15-28)26(30)31-4-2)22(17-27-23)25(29)19-8-6-5-7-9-19/h5-11,16-17,20H,3-4,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPOIEPJIJMPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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